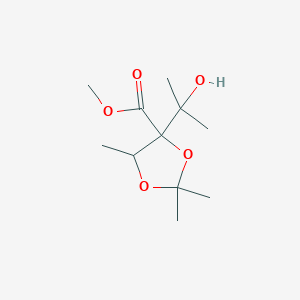

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Description

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral dioxolane derivative with the molecular formula C₁₁H₂₀O₅ and a molecular weight of 232.27 g/mol. This compound features a 1,3-dioxolane ring substituted with two methyl groups at positions 2 and 5, a methyl ester at position 4, and a 2-hydroxypropan-2-yl group at the same position. Its stereochemistry (4R,5S) and functional groups make it a versatile intermediate in asymmetric synthesis, particularly for pharmaceuticals, agrochemicals, and natural products .

Properties

IUPAC Name |

methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-7-11(8(12)14-6,9(2,3)13)16-10(4,5)15-7/h7,13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCTYKJWHMAKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C)(C(=O)OC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydroxy ketone with a diol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

Organic Synthesis

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing complex molecules.

Synthesis of Chiral Compounds

The compound can be utilized to synthesize chiral building blocks essential for pharmaceuticals. For instance, it can be transformed into compounds such as (R)-glycerol and other stereochemically defined molecules that are critical in drug development .

Formation of Dioxolane Derivatives

Due to its dioxolane moiety, this compound can be subjected to ring-opening reactions to yield various dioxolane derivatives. These derivatives are valuable in the synthesis of polymers and other materials .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential in drug formulation and development.

Anticancer Research

Research indicates that compounds derived from this compound exhibit activity against lipid kinases implicated in cancer progression. This suggests its potential use in developing anticancer therapies targeting specific pathways .

Metabolic Studies

The compound has been employed as a probe in metabolic studies to understand glycerol metabolism in various organisms. This application is crucial for elucidating metabolic pathways and developing therapeutic strategies for metabolic disorders .

Material Science

This compound also finds applications in material science.

Polymer Chemistry

This compound can act as a monomer or co-monomer in the synthesis of polymers with tailored properties. Its functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be used in formulating coatings and adhesives that require specific performance characteristics under varying conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications.

Comparison with Similar Compounds

Structural Analogs Without the 2-Hydroxypropan-2-yl Group

Compound : (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate Methyl Ester

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- Key Differences : Lacks the 2-hydroxypropan-2-yl group, reducing polarity and hydrogen-bonding capacity.

- Applications : Widely used as a chiral building block for drug intermediates and agrochemicals. Its simpler structure enables easier synthesis but limits functional diversity .

- Physical Properties :

- Safety : Flammable (H225), stored under inert gas at 2–8°C .

Stereoisomeric Counterparts

Compound : (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate Methyl Ester (CAS 78086-72-3)

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- Key Differences : Enantiomeric configuration (4R,5S vs. 4S,5R) results in opposite optical activity ([α]²⁰/D -19°).

- Applications : Critical in synthesizing enantioselective products, such as L-threonate derivatives .

- Safety : Similar flammability (H225) and storage requirements as its enantiomer .

Deuterated Analog

Compound : (4R,5S)-4-(2-Hydroxypropan-2-yl)-2,2,5-Trimethyl-1,3-Dioxolane-4-Carboxylate Methyl Ester-d₆

- Molecular Formula : C₁₁D₆H₁₄O₅

- Molecular Weight : 238.31 g/mol

- Key Differences : Six hydrogen atoms replaced with deuterium, enhancing stability in metabolic studies.

- Applications : Isotopic labeling for tracking reaction pathways or pharmacokinetics .

Comparative Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₂₀O₅ | 232.27 | 2-Hydroxypropan-2-yl | Chiral drug intermediates |

| (4S,5R)-Trimethyl Analogue | C₈H₁₄O₄ | 174.19 | None | Agrochemical synthesis |

| (4R,5S)-Trimethyl Enantiomer | C₈H₁₄O₄ | 174.19 | None | Asymmetric synthesis |

| Deuterated Analog | C₁₁D₆H₁₄O₅ | 238.31 | Deuterium labels | Metabolic tracking |

Biological Activity

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS Number: 87860-99-9) is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₀O₅

- Molecular Weight : 232.27 g/mol

- Structure : The compound features a dioxolane ring which contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of interest include:

-

Antioxidant Activity :

- Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases.

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes.

-

Anti-inflammatory Effects :

- In vitro studies have indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Radical Scavenging : The dioxolane structure may facilitate the donation of electrons to free radicals, thereby neutralizing them.

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

Antioxidant Activity

A study evaluating the antioxidant potential of various dioxolane derivatives found that this compound exhibited a significant reduction in malondialdehyde (MDA) levels in cellular models exposed to oxidative stress. This suggests its potential utility as a protective agent against oxidative damage.

Antimicrobial Evaluation

In a recent antimicrobial study, the compound was tested against a panel of bacteria including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anti-inflammatory Studies

Research on inflammation models has shown that the compound can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. These findings were supported by histopathological examinations showing reduced inflammation in treated tissues compared to controls.

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Physicochemical Properties (Predicted)

| Property | Method/Source | Value |

|---|---|---|

| LogP (octanol-water) | ACD/Percepta () | ~2.1 (moderate lipophilicity) |

| Water solubility | QSPR models | 15–20 mg/L (25°C) |

| pKa (ester hydrolysis) | DFT calculations () | ~12.5 (basic conditions) |

Q. Table 2. Example Biological Activity Assay Parameters

| Parameter | Protocol () | Conditions |

|---|---|---|

| MIC determination | Microbroth dilution | 5 × 10⁵ CFU/mL, 18–20 h |

| Cytotoxicity screening | MTT assay (mammalian cells) | 48 h exposure, IC₅₀ calculation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.